
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol is a chemical compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol typically involves the reaction of 2, 5-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanone.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenyl ring with chlorine substituents can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2, 4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol: Similar structure but with different chlorine substitution pattern.
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Propanol: Similar structure but with an additional carbon in the ethanol chain.
Uniqueness
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring, which can confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
27523-06-4 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O |
Poids moléculaire |
257.12 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-(2,5-Dichloro-phenyl)-2-imidazol-1-yl-ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


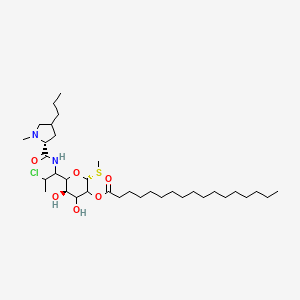
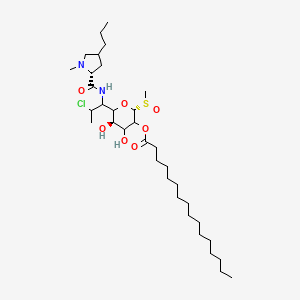
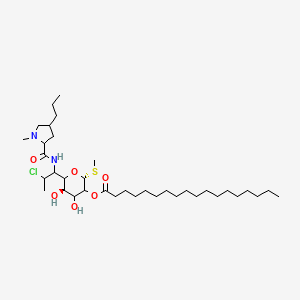
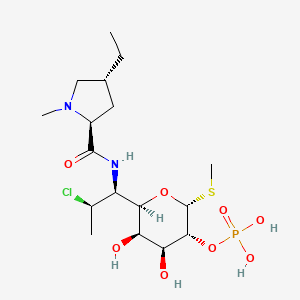
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
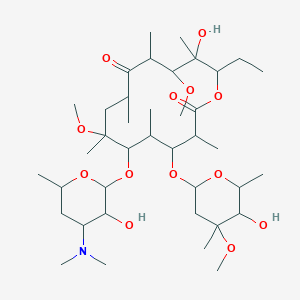
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
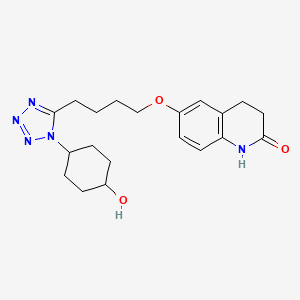
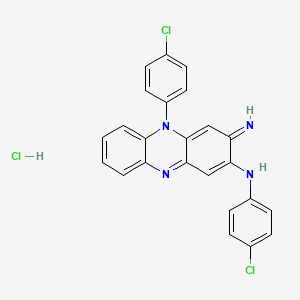
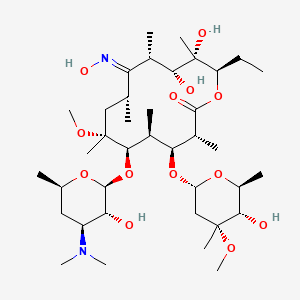
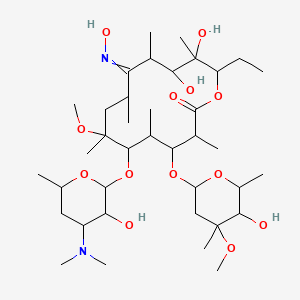
![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
